molecular formula C21H18FN3O3 B2626741 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326895-66-2

2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2626741
CAS No.: 1326895-66-2
M. Wt: 379.391
InChI Key: NHCXQTZEJPYDEF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo-pyrazinone derivative characterized by a bicyclic heterocyclic core. The compound features a 3,4-dimethoxyphenyl group at position 2 and a 3-fluorobenzyl moiety at position 5.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-27-19-7-6-15(11-20(19)28-2)17-12-18-21(26)24(8-9-25(18)23-17)13-14-4-3-5-16(22)10-14/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCXQTZEJPYDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a hydrazine derivative can react with a diketone to form the pyrazolo[1,5-a]pyrazinone core.

    Introduction of the 3,4-Dimethoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the pyrazolo[1,5-a]pyrazinone core is treated with a 3,4-dimethoxyphenyl halide in the presence of a base.

    Attachment of the 3-Fluorobenzyl Group: This step involves nucleophilic substitution reactions, where the intermediate product from the previous step is reacted with a 3-fluorobenzyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or quinones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups like halides, amines, or ethers.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrazolo-pyrazinones and related heterocycles, emphasizing substituent effects, molecular properties, and biological activities:

Compound Name (Core Structure) Substituents/Modifications Molecular Weight (g/mol) Key Biological/Pharmacological Notes References
Target Compound
(Pyrazolo[1,5-a]pyrazin-4(5H)-one)
2-(3,4-Dimethoxyphenyl), 5-(3-fluorobenzyl) 410.39 (calculated) Hypothesized stability from methoxy groups; fluorobenzyl enhances lipophilicity.
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one 4-Cl-phenyl, 3,4-dimethoxyphenethyl, dihydro core 411.88 Crystal structure shows screw-boat conformation; weak C–H⋯O interactions stabilize packing. Improved pharmacokinetics (PK) but not a prodrug due to lack of GSH adduct formation.
5-(2-Fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-F-benzyl, 4-F-phenyl, hydroxymethyl 367.35 Hydroxymethyl group may increase solubility; dual fluorine substitution enhances metabolic stability.
2-(2-Butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 2-butoxyphenyl, 3-fluorobenzyl Not reported Butoxy group may improve membrane permeability but reduce metabolic stability compared to methoxy.
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine core, Cl/CF₃ substituents 454.25 (calculated) Antitrypanosomal and kinase inhibitory activity; CF₃ enhances potency.
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo-pyrimidine core, difluorophenyl Not reported TRK kinase inhibitor for cancer therapy; pyrrolidinyl enhances target binding.

Key Observations:

Substituent Effects :

  • Methoxy vs. Chloro : Methoxy groups (electron-donating) in the target compound may favor π-π stacking in hydrophobic environments, whereas chloro substituents (electron-withdrawing) in analogs like the 4-chlorophenyl derivative could alter electronic interactions .
  • Fluorine Positioning : The 3-fluorobenzyl group in the target compound balances lipophilicity and metabolic stability, whereas 2-fluorobenzyl () or difluorophenyl () substitutions optimize target affinity in kinase inhibitors.

Core Modifications: Dihydro vs. Pyrazinone vs. Pyrimidine: Pyrazolo-pyrimidines (e.g., ) often show enhanced antitrypanosomal activity due to increased hydrogen-bonding capacity from additional nitrogen atoms .

Pharmacokinetics: Dihydropyrazolo-pyrazinones (e.g., ) demonstrate improved PK profiles but fail as prodrugs due to resistance to glutathione (GSH) adduct formation, highlighting the importance of core saturation in metabolic pathways .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS Number: 1326895-66-2) has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo[1,5-a]pyrazine core followed by substitution reactions to introduce the 3,4-dimethoxyphenyl and 3-fluorobenzyl groups. The specific reaction pathways can vary based on the desired yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. For example, compounds within this class have shown promising activity against various cancer cell lines, including:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF7TBDInduces apoptosis
Other derivativesNCI-H46042.30Cell cycle arrest
Other derivativesA54926.00Autophagy induction

The specific IC50 values for This compound are yet to be defined in literature but are anticipated to be comparable to other derivatives with similar structures.

Antiviral Activity

Some pyrazolo[1,5-a]pyrazine derivatives have demonstrated antiviral properties. For instance, compounds designed as inhibitors of viral replication have shown efficacy against various viral strains. The mechanism often involves inhibition of viral enzymes or interference with viral entry into host cells.

Case Studies

  • Antitumor Activity : A study evaluated several pyrazole derivatives against MCF7 and NCI-H460 cell lines. The results indicated that modifications in the structure significantly influenced their cytotoxicity profiles.
  • Inhibition of Kinases : Another significant aspect of biological activity is the inhibition of Trk kinases by certain derivatives. This inhibition has implications for treating conditions such as neuroblastoma and other cancers where Trk signaling is aberrant.

Research Findings

Research has consistently shown that modifications to the pyrazole ring system can enhance biological activity:

  • Substituent Effects : The presence of electron-donating groups (like methoxy) on the aromatic ring increases lipophilicity and potentially enhances cellular uptake.
  • Structure-Activity Relationship (SAR) : Analysis of various derivatives indicates that specific substitutions can lead to improved selectivity and potency against targeted biological pathways.

Q & A

Basic Research Question

  • 1H^1H NMR : Identify proton environments of the 3-fluorobenzyl and dimethoxyphenyl groups. Methoxy protons resonate at ~3.8–4.0 ppm, while aromatic protons split due to substituent electronegativity .
  • FTIR : Confirm carbonyl (C=O) stretches at ~1650–1700 cm1^{-1} and C–F bonds at ~1100–1200 cm1^{-1} .
  • HRMS : Validate molecular weight (e.g., calculated Mr=411.88M_r = 411.88 for analogs) and fragmentation patterns .

Methodological Tip: Compare spectral data with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines) to assign peaks accurately .

How can researchers address discrepancies in reported biological activities of pyrazolo[1,5-a]pyrazin-4(5H)-one analogs?

Advanced Research Question
Contradictions in bioactivity data (e.g., kinase inhibition vs. antimicrobial effects) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. CHO) or enzyme sources (recombinant vs. native proteins).
  • Structural Nuances : Subtle changes in substituents (e.g., 3-fluorobenzyl vs. 4-fluorophenyl) alter binding affinities .

Resolution Strategy:

Standardize assays using reference inhibitors (e.g., staurosporine for kinase studies).

Perform molecular docking to predict binding modes and correlate with experimental IC50_{50} values.

What role do substituents play in the compound’s conformational stability?

Basic Research Question

  • 3,4-Dimethoxyphenyl Group : Electron-donating methoxy groups increase aromatic ring planarity, enhancing π-π stacking with target proteins .
  • 3-Fluorobenzyl Group : Fluorine’s electronegativity induces dipole moments, improving solubility and membrane permeability .

Structural Insight: X-ray data show that bulky substituents (e.g., phenethyl groups) force the pyrazinone ring into a screw-boat conformation, reducing torsional strain .

How can computational modeling complement experimental data in studying this compound’s interactions?

Advanced Research Question

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with kinase domains) to identify key residues (e.g., ATP-binding pocket lysines) .
  • DFT Calculations : Predict spectroscopic properties (e.g., 19F^{19}F NMR chemical shifts) and compare with experimental results .

Case Study: MD simulations of pyrazolo[1,5-a]pyrimidine analogs revealed hydrogen bonding with Glu183 in KDR kinase, explaining inhibitory activity .

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